GP(33-41) (Tfa)
Description
Contextualization as a Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein (B1211001) Epitope
GP(33-41) is derived from the glycoprotein (GP) of the Lymphocytic Choriomeningitis Virus (LCMV), specifically residues 33 to 41 of the GP1 subunit. medchemexpress.combioscience.co.ukglpbio.comgenscript.com LCMV is an arenavirus that has been extensively studied as a model for both acute and chronic viral infections in mice. frontiersin.orgfrontiersin.orgnih.gov The viral glycoprotein is essential for viral entry into host cells and is a primary target for the host's immune response. During an LCMV infection, the viral proteins are processed within infected cells, and small fragments, known as epitopes, are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. nih.govmedchemexpress.com GP(33-41) is one such epitope that is prominently displayed on LCMV-infected cells. asm.orgnih.gov
Significance as an Immunodominant H-2D^b^-Restricted Epitope in CD8+ T Cell Biology
In C57BL/6 mice, which express the H-2^b^ MHC haplotype, the CD8+ T cell response to LCMV is dominated by the recognition of a few key epitopes. nih.govasm.org GP(33-41) is one of the most immunodominant of these, meaning that a large proportion of the virus-specific CD8+ T cells are directed against this specific peptide. frontiersin.orgnih.govasm.org This epitope is presented by the MHC class I molecule H-2D^b^. bioscience.co.uknih.govmedchemexpress.com The interaction between the T cell receptor (TCR) on CD8+ T cells and the GP(33-41)-H-2D^b^ complex is a critical event that triggers the activation of these T cells. medchemexpress.comglpbio.com Activated CD8+ T cells, also known as cytotoxic T lymphocytes (CTLs), are then able to recognize and kill LCMV-infected cells, playing a crucial role in viral clearance. asm.orgsemanticscholar.org The immunodominance of GP(33-41) makes it an excellent model for studying the dynamics of T cell responses, from initial expansion to the formation of long-lived memory cells. pnas.orgnih.gov
Historical Development and Early Characterization of the GP(33-41) Peptide Sequence
The identification and characterization of GP(33-41) as a key CTL epitope were pivotal moments in viral immunology. Early studies in the late 1980s and early 1990s focused on identifying the specific viral protein fragments that were recognized by CTLs from LCMV-infected mice. Through a combination of genetic mapping and the use of synthetic peptides, researchers were able to pinpoint the GP(33-41) sequence as a primary target of the H-2D^b^-restricted CTL response. nih.govnih.gov Subsequent work confirmed the optimal nine-amino-acid sequence and its high affinity for the H-2D^b^ molecule, which contributes to its immunodominance. medchemexpress.com These foundational studies established GP(33-41) as a reliable and potent tool for stimulating specific CD8+ T cell populations.
Overview of Research Utility and Applications of GP(33-41) (Tfa) as a Biochemical Reagent
The synthetic form of this peptide, GP(33-41) (Tfa), has become a widely used biochemical reagent in a multitude of research applications. medchemexpress.commedchemexpress.com Its primary utility lies in its ability to specifically stimulate CD8+ T cells that recognize this epitope. This allows researchers to:
Track and quantify virus-specific T cells: Using techniques like flow cytometry with peptide-MHC tetramers containing GP(33-41), scientists can directly visualize and count the number of T cells responding to the virus. semanticscholar.orgresearchgate.net
Study T cell activation and function: By exposing T cells to GP(33-41) in vitro, researchers can investigate the molecular and cellular events that lead to T cell activation, proliferation, cytokine production, and cytotoxic activity. nih.govresearchgate.net
Investigate T cell memory: The peptide is used to study the formation, maintenance, and recall responses of memory CD8+ T cells, which are crucial for long-term immunity. pnas.orgpnas.org
Model T cell exhaustion: During chronic LCMV infection, T cells can become exhausted and lose their function. GP(33-41) is used to study the mechanisms of T cell exhaustion and to test potential therapies to reverse this state. nih.govresearchgate.net
Screen for T cell receptor (TCR) specificity: The peptide is used to identify and characterize TCRs that recognize the GP(33-41) epitope. medchemexpress.com
Below is a table summarizing the key properties and research applications of GP(33-41) (Tfa).
| Property | Description |
| Sequence | KAVYNFATC |
| Source | Lymphocytic Choriomeningitis Virus (LCMV) Glycoprotein |
| MHC Restriction | H-2D^b^ |
| Immune Cell Target | CD8+ T cells |
| Primary Research Area | Immunology, Virology |
| Key Applications | T cell tracking, activation studies, memory T cell research, T cell exhaustion models |
Structure
2D Structure
Properties
Molecular Formula |
C48H70F3N11O15S |
|---|---|
Molecular Weight |
1130.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N11O13S.C2HF3O2/c1-23(2)36(56-38(61)24(3)50-40(63)30(48)13-9-10-18-47)44(67)54-32(20-28-14-16-29(59)17-15-28)42(65)53-33(21-35(49)60)43(66)52-31(19-27-11-7-6-8-12-27)41(64)51-25(4)39(62)57-37(26(5)58)45(68)55-34(22-71)46(69)70;3-2(4,5)1(6)7/h6-8,11-12,14-17,23-26,30-34,36-37,58-59,71H,9-10,13,18-22,47-48H2,1-5H3,(H2,49,60)(H,50,63)(H,51,64)(H,52,66)(H,53,65)(H,54,67)(H,55,68)(H,56,61)(H,57,62)(H,69,70);(H,6,7)/t24-,25-,26+,30-,31-,32-,33-,34-,36-,37-;/m0./s1 |
InChI Key |
QUQJHVQXOWYNHF-JCTXGVSPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications for Gp 33 41 Tfa Research
Solid-Phase Peptide Synthesis (SPPS) Protocols for GP(33-41) and Analogues
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing GP(33-41) and its analogues for research purposes. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. ambiopharm.comrsc.org The most common approach for synthesizing peptides like GP(33-41) is the Fmoc/tBu strategy. nih.govresearchgate.netspringernature.com This protocol utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for side-chain protection. nih.govdu.ac.in
The synthesis cycle for each amino acid addition consists of several key steps:
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orgdu.ac.in
Washing: The resin is thoroughly washed to remove the excess deprotection reagent and the cleaved Fmoc byproduct. rsc.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. Common activating agents include phosphonium (B103445) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). du.ac.increative-peptides.comluxembourg-bio.com
Washing: Another washing step removes unreacted reagents and byproducts. rsc.org
This cycle is repeated until the desired peptide sequence, such as the KAVYNFATM sequence of GP(33-41), is assembled. peptides.deinnopep.comemory.edu The synthesis of analogues follows the same protocol, with the substitution of the desired amino acid at the appropriate cycle.
Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Deprotection Strategies
Trifluoroacetic acid (TFA) is a critical reagent in the final stage of Fmoc-based SPPS. advancedchemtech.comnih.gov It serves a dual purpose: cleaving the synthesized peptide from the solid support resin and removing the acid-labile side-chain protecting groups from the amino acid residues. advancedchemtech.comambiopharm.comnih.gov This process is typically carried out by treating the peptide-resin with a cleavage cocktail containing a high concentration of TFA, often around 95%. ijsrst.com
During cleavage, reactive cationic species are generated from the protecting groups and the resin linker. These species can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and tyrosine, leading to undesired modifications of the final peptide. To prevent these side reactions, scavengers are added to the TFA cleavage mixture. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The choice of scavengers depends on the amino acid composition of the peptide. For instance, TIS is effective at scavenging t-butyl cations, while EDT is used for peptides containing cysteine. thermofisher.com
The resulting product after cleavage and deprotection is the crude peptide, typically obtained as a TFA salt because the positively charged residues on the peptide are neutralized by the trifluoroacetate (B77799) anion. ambiopharm.comgenscript.comlifetein.com This TFA salt form is a direct consequence of the cleavage process and subsequent purification steps that often use TFA in the mobile phase for reverse-phase high-performance liquid chromatography (RP-HPLC). ambiopharm.com
Optimization of Synthesis for Research-Grade Purity and Yield
Achieving high purity and yield is crucial for obtaining research-grade GP(33-41) peptides. Several factors throughout the SPPS process can be optimized to maximize the efficiency of the synthesis and minimize the formation of impurities like truncated or deletion sequences. gyrosproteintechnologies.combio-works.com
Key optimization strategies include:
Coupling Reagents: Using highly efficient coupling reagents like HATU or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can improve coupling efficiency and reduce the formation of byproducts. creative-peptides.com
Reaction Conditions: Optimizing coupling time, temperature, and reagent concentrations can maximize yield and minimize side reactions. creative-peptides.com For "difficult sequences" prone to aggregation, special techniques like the use of pseudoproline dipeptides may be necessary. nih.govresearchgate.net
Deprotection Monitoring: Ensuring complete removal of the Fmoc group at each step is critical to prevent the formation of deletion sequences. gyrosproteintechnologies.com
Purification: After cleavage, the crude peptide is purified, most commonly by RP-HPLC. creative-peptides.comgyrosproteintechnologies.com The purity of the final peptide is then assessed using analytical RP-HPLC and mass spectrometry (MS). gyrosproteintechnologies.com For biological assays, it is often necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, as TFA can be cytotoxic. lifetein.combiocat.com
| Parameter | Standard Condition | Optimized Condition for GP(33-41) | Rationale for Optimization |
| Resin | Standard Polystyrene | PEG-modified Polystyrene | Improved solvation, reduced aggregation nih.govresearchgate.net |
| Coupling Reagent | DIC/HOBt | HATU/HCTU | Higher efficiency, faster coupling, reduced side reactions creative-peptides.com |
| Cleavage Cocktail | 95% TFA / 5% Water | 95% TFA / 2.5% TIS / 2.5% Water | TIS effectively scavenges t-butyl cations |
| Purification | Standard RP-HPLC | Gradient optimization on RP-HPLC | Better separation of target peptide from impurities gyrosproteintechnologies.com |
Post-Synthetic Modification and Derivatization Techniques
Post-synthetic modifications are essential for creating a diverse range of GP(33-41) analogues and labeled peptides for in-depth research. These techniques are applied after the initial peptide synthesis and allow for the introduction of specific chemical groups or labels.
Targeted Amino Acid Substitutions and Their Impact on Peptide Characteristics
Substituting specific amino acids in the GP(33-41) sequence can have a profound impact on its physicochemical properties and biological activity. These substitutions are typically planned during the SPPS process by incorporating the desired amino acid at the relevant cycle. For example, in viral peptides, single amino acid substitutions can influence viral entry and the immunogenicity of neutralizing domains. nih.gov Modifications can also be made to enhance peptide stability or affinity. frontiersin.org For instance, replacing a natural amino acid with a non-natural one can alter the peptide's conformation and resistance to enzymatic degradation. researchgate.net The impact of these substitutions is then characterized by various biophysical and biological assays.
| Original Residue | Position | Substituted Residue | Potential Impact |
| Cysteine | 41 | Methionine | Stabilizes peptide-MHC interaction nih.gov |
| Various | Any | Non-natural amino acid | Increased stability, altered binding affinity frontiersin.orgresearchgate.net |
| Tryptophan | 144 (in PLP 139-151) | Glutamine | Influences T cell differentiation nih.gov |
Production of Altered Peptide Ligands (APLs) for Mechanistic Studies
Altered Peptide Ligands (APLs) are variants of an immunogenic peptide, like GP(33-41), that have been modified, typically through one or more amino acid substitutions. nih.gov These modifications can alter the peptide's interaction with the Major Histocompatibility Complex (MHC) or the T-cell receptor (TCR), leading to changes in the subsequent T-cell response. nih.gov APLs are powerful tools for studying the mechanisms of T-cell activation and tolerance. nih.govnih.gov For example, an APL might act as a weak agonist, a partial agonist, or even an antagonist of the T-cell response. nih.gov The generation of APLs involves synthesizing the GP(33-41) peptide with specific amino acid changes and then assessing their effect on T-cell activation, cytokine production, and other immunological outcomes. nih.govnih.gov
Site-Specific Labeling for Analytical and Imaging Applications in Research
Site-specific labeling introduces a detectable marker at a defined position within the GP(33-41) peptide. rsc.orgnih.gov This is invaluable for a wide range of research applications, including tracking the peptide in biological systems, quantifying its binding to receptors, and visualizing its localization within cells. phoenixpeptide.com
Common labeling strategies include:
Fluorescent Labeling: Attaching a fluorescent dye to the peptide allows for its detection using fluorescence microscopy or flow cytometry. phoenixpeptide.com
Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into one or more amino acids during synthesis allows the peptide to be distinguished and quantified by mass spectrometry. silantes.com This is particularly useful for quantitative proteomics and metabolic studies. phoenixpeptide.comsilantes.com
Biotinylation: Adding a biotin (B1667282) tag allows for high-affinity binding to streptavidin, which can be conjugated to enzymes or fluorescent probes for detection. researchgate.net
These labels can be introduced either during SPPS by using a pre-labeled amino acid or post-synthetically by reacting a specific functional group on the peptide with a labeling reagent. nih.gov
| Label Type | Method of Incorporation | Research Application |
| Fluorescent Dye | Post-synthetic conjugation to a reactive side chain (e.g., Lysine) | Cellular imaging, flow cytometry phoenixpeptide.com |
| Stable Isotopes | Use of labeled amino acids during SPPS | Quantitative mass spectrometry, NMR studies silantes.com |
| Biotin | Post-synthetic conjugation or use of biotinylated amino acid | Affinity purification, immunoassays researchgate.net |
Preparation of GP(33-41) (Tfa) Stock Solutions for In Vitro and In Vivo Experiments
The preparation of appropriate stock solutions of the lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide, GP(33-41) (Tfa), is a critical first step for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. The choice of solvent and the handling procedures are dictated by the physicochemical properties of the peptide and the requirements of the specific application.
GP(33-41) (Tfa) is a synthetic peptide, and like many such peptides, it is often supplied as a trifluoroacetate (TFA) salt in a lyophilized powder form. The TFA counter-ion is a remnant of the purification process and can influence the peptide's solubility. The amino acid sequence of GP(33-41), KAVYNFATC, contains both hydrophobic and charged residues, which also impacts its solubility characteristics.
For most experimental purposes, a concentrated stock solution is first prepared and then diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. This approach helps to ensure complete dissolution and accurate concentration of the peptide in the final experimental setup.
Solvents for Stock Solution Preparation
The selection of a suitable solvent is paramount for achieving a stable and usable stock solution of GP(3-41) (Tfa). The two most commonly employed solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and sterile water.
Dimethyl Sulfoxide (DMSO): Due to its excellent solubilizing properties for a wide range of organic molecules, high-purity DMSO is a preferred solvent for creating high-concentration stock solutions of GP(33-41) (Tfa). It is particularly effective for peptides with hydrophobic residues. For in vitro cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.5% v/v) to avoid cytotoxic effects. lifetein.com
Water: Sterile, purified water can also be used to dissolve GP(33-41) (Tfa). However, the solubility in aqueous solutions can be more limited compared to DMSO. To enhance solubility in water, certain techniques may be necessary, such as sonication and adjustment of the pH. medchemexpress.com For peptides with a net positive charge, dissolving in a slightly acidic solution can improve solubility. Conversely, for peptides with a net negative charge, a slightly basic solution may be more effective.
The table below summarizes the solubility of GP(33-41) (Tfa) in these common solvents.
| Solvent | Solubility | Special Conditions |
| DMSO | ≥ 50 mg/mL (≥ 44.24 mM) | Use of newly opened, hygroscopic DMSO is recommended. medchemexpress.com |
| Water | 1.82 mg/mL (1.61 mM) | Sonication and adjustment of pH to 4 with HCl are required. medchemexpress.com |
In Vitro Stock Solution Preparation
For in vitro applications such as T-cell stimulation assays, cytotoxicity assays, and MHC-peptide binding assays, a common practice is to prepare a high-concentration stock solution in DMSO. This stock is then serially diluted in an appropriate aqueous buffer or cell culture medium to the final desired working concentration.
A general protocol for preparing a DMSO stock solution is as follows:
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.
Add a precise volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
To aid dissolution, the vial can be gently vortexed. If necessary, brief sonication in an ultrasonic water bath or gentle warming (to approximately 37°C) can be applied. glpbio.com
Once the peptide is fully dissolved, the stock solution should be aliquoted into smaller volumes to minimize the number of freeze-thaw cycles.
When preparing working solutions from the DMSO stock, it is important to add the DMSO stock to the aqueous buffer or medium dropwise while gently mixing to prevent precipitation of the peptide.
In Vivo Stock and Working Solution Preparation
The preparation of GP(33-41) (Tfa) solutions for in vivo studies requires careful consideration of the solvent's biocompatibility and the desired route of administration. While a DMSO stock may be an initial step, the final formulation must be suitable for injection into living organisms.
One documented method for preparing a working solution for in vivo use involves a multi-step dilution process to ensure the peptide remains in solution and the final solvent mixture is well-tolerated. An example of such a protocol is as follows:
Prepare an initial high-concentration stock solution in DMSO.
This DMSO stock is then further diluted with a combination of excipients. For instance, a working solution can be prepared by mixing the DMSO stock with PEG300, followed by the addition of Tween-80 and finally saline to reach the desired final concentration.
Another approach involves diluting the DMSO stock solution with a solution of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
It is generally recommended that working solutions for in vivo experiments be prepared fresh on the day of use to ensure stability and prevent any potential degradation.
Storage and Stability of Stock Solutions
Proper storage of GP(33-41) (Tfa) stock solutions is essential to maintain the peptide's integrity and biological activity over time. Lyophilized peptide is relatively stable and can be stored at -20°C for up to a year or at -80°C for up to two years, protected from moisture and light. medchemexpress.com
Once dissolved, the stability of the stock solution is dependent on the storage temperature. The following table provides general guidelines for the storage of GP(33-41) (Tfa) stock solutions. medchemexpress.commedchemexpress.com
| Storage Temperature | Duration | Storage Conditions |
| -20°C | 1 month | Sealed vial, protected from moisture and light. |
| -80°C | 6 months | Sealed vial, protected from moisture and light. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing. medchemexpress.com For peptides containing cysteine residues, such as GP(33-41), it is also advisable to use oxygen-free buffers for dissolution and to store the solutions under an inert atmosphere if possible, to minimize oxidation and the formation of disulfide bonds. biocat.com If aqueous stock solutions are prepared, they should be sterilized by filtration through a 0.22 µm filter before storage or use. medchemexpress.com
Molecular Mechanisms of Antigen Processing and Presentation Involving Gp 33 41
Pathways of MHC Class I Antigen Processing and Association with GP(33-41)
The presentation of endogenous antigens, such as viral proteins synthesized within an infected cell, is mediated by the MHC class I pathway. This pathway ensures that a representative sample of intracellular proteins is continuously displayed on the cell surface for surveillance by CD8+ T cells. The GP(33-41) epitope is a well-established example of an antigen processed through this canonical pathway. scispace.com
The process begins with the synthesis of the LCMV glycoprotein (B1211001) in the cytoplasm of the host cell. This protein is then targeted for degradation into smaller peptide fragments. These peptides, including the GP(33-41) epitope or its precursors, are subsequently transported from the cytoplasm into the endoplasmic reticulum (ER). uoa.gr Inside the ER, these peptides associate with newly synthesized MHC class I molecules, specifically the H-2Db allotype in the context of LCMV infection in C57BL/6 mice. nih.gov The resulting peptide-MHC complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) of GP(33-41)-specific CD8+ T cells. frontiersin.org
Proteasomal Processing and N-terminal Trimming in GP(33-41) Epitope Generation
The generation of the precise GP(33-41) epitope is a multi-step process involving proteolysis in both the cytoplasm and the endoplasmic reticulum. The primary machinery for protein degradation in the cytoplasm is the proteasome, a large multi-catalytic protease complex. The generation of the GP(33-41) epitope has been shown to be dependent on proteasomal activity. nih.govresearchgate.net Inhibition of the proteasome leads to a reduction in the presentation of this epitope, indicating its crucial role in the initial processing of the LCMV glycoprotein. nih.gov
While the proteasome is responsible for the initial breakdown of the glycoprotein, it does not always produce the final, exact 9-amino acid GP(33-41) peptide. Often, the proteasome generates N-terminally extended precursors of the epitope. mdpi.com These precursor peptides are then transported into the ER, where they undergo further trimming to achieve the optimal length for binding to the MHC class I molecule. This N-terminal trimming is carried out by ER-resident aminopeptidases, such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). nih.govjst.go.jpnih.gov The activity of ERAP1 can either enhance the presentation of an epitope by trimming it to the correct size or destroy the epitope by over-trimming. osti.gov For GP(33-41), it has been observed that in the absence of ERAP1, the presentation of the epitope can be increased, suggesting that ERAP1 may play a role in trimming precursors, and in some contexts, potentially destroying the final epitope. nih.gov
Interaction Dynamics of GP(33-41) with MHC Class I H-2Db Molecules
The interaction between the GP(33-41) peptide and the H-2Db MHC class I molecule is a critical determinant of its immunogenicity. This interaction is characterized by the binding affinity and the stability of the resulting peptide-MHC complex. GP(33-41) is known to form a very stable complex with H-2Db, a feature that correlates with its immunodominance in the anti-LCMV immune response. pnas.org
The sequence of the GP(33-41) peptide (KAVYNFATC) contains anchor residues that fit into specific pockets within the peptide-binding groove of the H-2Db molecule. The crystal structure of the GP(33-41)-H-2Db complex has been resolved, providing detailed insights into the molecular interactions that govern this binding. nih.govresearchgate.net Studies have shown that single amino acid substitutions within the GP(33-41) sequence can dramatically alter its binding affinity for H-2Db and, consequently, its ability to stimulate T cells. researchgate.net
| Peptide Variant | Binding Affinity (SC50, nM) | Reference |
| GP(33-41) (KAVYNFATC) | 344 | pnas.orggenscript.combiorxiv.org |
| GP(33-43) (KAVYNFATCGI) | 1,989 | core.ac.uk |
This table showcases the binding affinity of GP(33-41) and an extended version to H-2Db molecules, as measured by the concentration required for 50% stabilization of H-2Db on the surface of RMA-S cells.
Role of Transporter Associated with Antigen Processing (TAP) in GP(33-41) Presentation
The Transporter Associated with Antigen Processing (TAP) is a critical component of the MHC class I antigen presentation pathway. It is a heterodimeric protein complex located in the membrane of the endoplasmic reticulum that actively transports peptides from the cytoplasm into the ER lumen. The presentation of the GP(33-41) epitope is strictly dependent on a functional TAP transporter. nih.govresearchgate.net
This finding is particularly noteworthy because the GP(33-41) epitope is located within the signal peptide of the LCMV glycoprotein. uoa.gr Signal peptides are typically cleaved off nascent proteins within the ER, which would suggest a potential for TAP-independent presentation. However, experimental evidence from studies using TAP-deficient mice and cells has unequivocally demonstrated that the presentation of GP(33-41) is abrogated in the absence of TAP. nih.gov This indicates that the GP(33-41) epitope, or its precursor, must be generated in the cytoplasm and transported into the ER via TAP to be loaded onto H-2Db molecules.
Impact of Cysteine Residues and Their Modifications on Epitope Processing and Presentation
The GP(33-41) peptide contains a cysteine residue at its C-terminus (position 41). pnas.org Cysteine is a chemically reactive amino acid due to its sulfhydryl group, which can undergo various modifications. nih.gov These modifications can have a profound impact on the processing and presentation of the GP(33-41) epitope.
The cysteine residue in synthetic GP(33-41) peptides is prone to oxidation, leading to the formation of disulfide-bonded dimers or cysteinylation (the addition of a cysteine residue). nih.gov These modifications can significantly impair the peptide's ability to bind to H-2Db and to be recognized by T cells, leading to reduced antigenicity and immunogenicity. uoa.grnih.gov The inclusion of reducing agents during in vitro assays can prevent these modifications and enhance the recognition of cysteine-containing peptides. nih.gov Furthermore, substituting the C-terminal cysteine with other amino acids, such as alanine (B10760859) or methionine, has been shown to improve the stability and immunogenicity of the peptide. These findings highlight the importance of considering post-translational modifications when studying the immunobiology of cysteine-containing epitopes like GP(33-41). nih.gov
| Modification/Substitution | Effect on Antigenicity/Immunogenicity | Reference |
| Cysteine Dimerization/Cysteinylation | Decreased | nih.gov |
| Treatment with Reducing Agents | Increased | nih.gov |
| Cysteine to Alanine/Serine Substitution | Increased | nih.gov |
| Cysteine to Methionine Substitution | Increased Stability and Affinity |
This table summarizes the effects of various modifications and substitutions of the C-terminal cysteine residue on the antigenicity and immunogenicity of the GP(33-41) peptide.
Immunological Research Paradigms and in Vitro Model Systems Utilizing Gp 33 41 Tfa
Analysis of T Cell Receptor (TCR) Recognition and Binding Kinetics with GP(33-41)/pMHC Complexes
The interaction between TCRs and peptide-MHC (pMHC) complexes is fundamental to adaptive immunity. GP(33-41) (Tfa), when presented by H-2Db, forms stable complexes that can be recognized by specific TCRs, such as that from the P14 T cell receptor (TCR)-transgenic mouse. This interaction can lead to a spectrum of T cell activation outcomes, ranging from full agonism to antagonism, depending on the specific TCR and the peptide-MHC complex's characteristics.
Studies employing GP(33-41) (Tfa) have focused on quantifying the degree of T cell activation, which can manifest as agonism (eliciting a response) or antagonism (blocking a response). The P14 TCR, specific for the H-2Db-GP(33-41) complex, has been extensively used to study these phenomena. Researchers quantify T cell activation through various readouts, including cytokine production (e.g., IFN-γ, TNF-α), proliferation, and cytotoxicity.
Data from studies indicate that GP(33-41) (Tfa) can act as a potent agonist, driving significant T cell responses. For instance, the peptide has been shown to sensitize target cells to lysis with effective doses (ED50) in the nanomolar range.
Table 1: T Cell Activation by GP(33-41) (Tfa)
| Assay Type | Peptide | Target Cell Line | ED50 (nM) | Reference |
| Cytotoxicity/Sensitization | GP(33-41) | MC57 | 0.9 ± 0.6 | medchemexpress.commedchemexpress.com |
| Cytotoxicity/Sensitization | GP(33-41) | T2-Db | 2.5 ± 0.7 | medchemexpress.commedchemexpress.com |
These values highlight the peptide's potency in eliciting a cytotoxic T lymphocyte (CTL) response. The ability to quantify these responses allows for the comparison of different peptide variants or TCRs and the assessment of agonistic or antagonistic properties.
The CD8 co-receptor plays a crucial role in stabilizing the interaction between the TCR and the pMHC complex on antigen-presenting cells (APCs). This interaction enhances the avidity of the TCR-pMHC binding, particularly for TCRs with lower affinities, and contributes to sustained signaling required for T cell activation. Studies using GP(33-41) and its variants have investigated how CD8 engagement influences TCR-pMHC binding kinetics and T cell activation.
Table 2: CD8 Coreceptor Contribution to TCR-pMHC Binding
| Peptide Variant | TCR Binding Affinity (2D) | CD8 Contribution to Bond Lifetime | Reference |
| 41M | Augmented | Moderate | nih.gov |
| 41C | Baseline | Moderate | nih.gov |
| 41CGI | Lowest | 15-fold synergistic contribution | nih.gov |
These findings underscore the importance of CD8 in modulating the sensitivity and strength of T cell responses to specific peptide-MHC complexes.
Cellular Models for Antigen Presentation Studies
GP(33-41) (Tfa) is extensively used in conjunction with various cell lines and primary cells to study the intricacies of antigen processing and presentation by MHC class I molecules.
RMA-S and T2-Db cell lines are indispensable tools for studying MHC class I antigen presentation. RMA-S cells are deficient in TAP (Transporter associated with Protein Processing), leading to reduced surface expression of MHC class I molecules unless loaded with exogenous peptides. T2-Db cells are similarly engineered to facilitate the study of peptide loading and presentation by the H-2Db molecule.
GP(33-41) (Tfa) is used in these cell lines to assess its ability to stabilize and upregulate H-2Db surface expression. For example, GP(33-41) (Tfa) can upregulate H-2Db molecules on RMA-S cells with a half-maximal effective concentration (SC50) of 344 nM medchemexpress.commedchemexpress.com. Furthermore, these cell lines are used in sensitization assays, where they are loaded with GP(33-41) (Tfa) and then tested for their susceptibility to lysis by GP(33-41)-specific CTLs.
Table 3: H-2Db Upregulation and Sensitization by GP(33-41) (Tfa)
| Cell Line | Assay Type | Peptide | Parameter | Value | Reference |
| RMA-S | H-2Db Upregulation | GP(33-41) | SC50 | 344 nM | medchemexpress.commedchemexpress.com |
| MC57 | Sensitization to lysis | GP(33-41) | ED50 | 0.9 ± 0.6 nM | medchemexpress.commedchemexpress.com |
| T2-Db | Sensitization to lysis | GP(33-41) | ED50 | 2.5 ± 0.7 nM | medchemexpress.commedchemexpress.com |
These assays demonstrate the peptide's capacity to bind to H-2Db and render target cells recognizable and susceptible to CTL-mediated killing.
Dendritic cells (DCs) are professional APCs crucial for initiating T cell responses, capable of both direct presentation (from endogenously synthesized antigens) and cross-presentation (from exogenous antigens). Studies utilize GP(33-41) (Tfa) to investigate DC's ability to process and present this viral peptide.
While specific quantitative data on GP(33-41) direct versus cross-presentation by DCs are not detailed in the provided snippets, research generally shows that DCs can efficiently present exogenous viral peptides like GP(33-41) to CD8+ T cells, particularly through cross-presentation. This process is vital for initiating immune responses against viruses that may not infect DCs directly. Studies have examined the impact of cellular factors, such as proteasomal activity or aging, on DC's cross-presentation capabilities using model antigens like GP(33-41) aai.orgnih.gov.
In vitro CTL assays are a cornerstone for evaluating the functional capacity of T cells to kill target cells. GP(33-41) (Tfa) is widely used in these assays to stimulate and measure the cytotoxic activity of GP(33-41)-specific CD8+ T cells. These assays typically involve incubating effector CTLs with target cells (e.g., peptide-pulsed APCs or infected cells) and measuring the release of cytotoxic molecules or the percentage of lysed target cells.
As noted in section 4.1.1, GP(33-41) (Tfa) demonstrates potent CTL induction, with reported ED50 values in the low nanomolar range for sensitizing target cells to lysis medchemexpress.commedchemexpress.com. These assays are critical for assessing the immunogenicity of the peptide and the effector functions of the responding T cells. For instance, studies have compared the hierarchy of CTL responses to GP(33-41) relative to other LCMV epitopes like GP(276-286) and NP(396-404), often finding GP(33-41) to be highly immunodominant psu.edurupress.org.
Table 4: GP(33-41) in CTL Assays
| Assay Type | Peptide | Effector Cells | Target Cells | Metric (Example) | Value (Example) | Reference |
| Cytotoxicity | GP(33-41) | P14 TCR Tg CTL | Peptide-pulsed T2-Db | Specific Lysis | Varies | psu.edurupress.org |
| Cytotoxicity | GP(33-41) | Splenic CTL | Peptide-pulsed T2-Db | Specific Lysis | Varies | psu.edurupress.org |
| Sensitization | GP(33-41) | N/A | MC57 | ED50 | 0.9 ± 0.6 nM | medchemexpress.commedchemexpress.com |
These assays confirm the peptide's ability to prime and activate CD8+ T cells, leading to effective cytotoxic responses against cognate antigen-presenting cells.
Compound List:
GP(33-41) (Tfa)
Lymphocytic choriomeningitis virus (LCMV)
H-2Db (MHC class I molecule)
H-2Kb (MHC class I molecule)
H-2Ld (MHC class I molecule)
GP(276-286) (LCMV epitope)
NP(396-404) (LCMV epitope)
OVA257–264 (Ovalbumin epitope)
MCMV-pp89 (Murine Cytomegalovirus epitope)
IFN-γ (Interferon-gamma)
TNF-α (Tumor Necrosis Factor-alpha)
IL-2 (Interleukin-2)
IL-12 p70 (Interleukin-12 p70)
GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
TCR (T Cell Receptor)
pMHC (peptide-MHC complex)
CTL (Cytotoxic T Lymphocyte)
APC (Antigen-Presenting Cell)
TAP (Transporter associated with Protein Processing)
RMA-S (Cell line)
T2-Db (Cell line)
MC57 (Cell line)
P14 TCR-transgenic mouse
In Vivo Research Models for Gp 33 41 Epitope Evaluation
Murine Models of Lymphocytic Choriomeningitis Virus (LCMV) Infection
The murine model of LCMV infection is a cornerstone for studying viral immunopathogenesis. nih.gov As LCMV is a non-cytolytic virus, this model allows for the precise measurement of cytotoxic activity driven by the host's anti-viral immune response. nih.gov It has been instrumental in elucidating fundamental T cell characteristics and mechanisms of immune control. nih.govnih.gov
C57BL/6 (H-2b) mice are a standard inbred strain used for analyzing the CD8+ T cell response to LCMV infection. Following an acute infection with the LCMV Armstrong strain, a significant portion of the CD8+ T cell response is directed against a few immunodominant epitopes. nih.govfrontiersin.org Among these, the glycoprotein-derived epitope GP(33-41) is one of the most prominent. nih.govasm.org Studies show that upon infection, there is a massive expansion of CD8+ T cells, with 85% to 95% displaying an effector phenotype characterized by the expression of molecules like granzyme B. asm.org The GP(33-41) epitope, along with others from the glycoprotein (B1211001) (GP) and nucleoprotein (NP), constitutes the primary targets for the cytotoxic T lymphocyte (CTL) response that is critical for viral clearance. nih.govnih.gov
| Epitope | Protein Source | Sequence | MHC Restriction |
|---|---|---|---|
| GP(33-41) | Glycoprotein | KAVYNFATC | H-2Db |
| NP(396-404) | Nucleoprotein | FQPQNGQFI | H-2Db |
| GP(276-286) | Glycoprotein | SGVENPGGYCL | H-2Db |
To overcome the challenge of tracking rare antigen-specific T cells from a diverse population, researchers utilize T cell receptor (TCR) transgenic mice. nih.gov The most widely used strain for LCMV research is the P14 TCR transgenic mouse, which expresses a TCR specific for the LCMV glycoprotein epitope GP(33-41) presented by the MHC class I molecule H-2Db. nih.govnih.gov This model provides a high frequency of monoclonal T cells specific for a single epitope, allowing for synchronized and detailed analysis of the anti-viral CD8+ T cell response. nih.gov P14 mice have been instrumental in studying the effector function, memory formation, and exhaustion of CD8+ T cells in both acute and chronic viral infections. nih.govnih.govbiorxiv.org
| Research Area | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| T Cell Exhaustion | Adoptive transfer of P14 cells into hosts subsequently infected with a high dose of LCMV Clone 13. | Characterized the transcriptional and functional profiles of exhausted CD8+ T cells. | nih.gov |
| Antitumor Immunity | Transfer of P14 cells into mice bearing tumors expressing the GP(33-41) antigen. | Enabled tracking of tumor-specific CD8+ T cell responses and their effector functions within the tumor microenvironment. | aacrjournals.org |
| T Cell Memory | Use of P14 mice to study the role of specific cytokine signals (e.g., via the common gamma chain, γc) in memory cell formation. | Demonstrated that γc-dependent signals are essential for the long-term survival and memory development of CD8+ T cells. | pnas.org |
| In Vitro Modeling | Isolation of naïve P14 CD8+ T cells for co-culture with peptide-pulsed dendritic cells. | Established an in vitro system that recapitulates key features of T cell exhaustion, facilitating high-throughput screening. | biorxiv.org |
Investigation of Viral Evasion Mechanisms through GP(33-41) Mutational Analysis in Preclinical Models
During chronic infections, viruses can accumulate mutations in key epitopes to evade recognition and clearance by the host's immune system. nih.govmedchemexpress.com The GP(33-41) epitope of LCMV is a focal point for such immune escape. nih.gov Using advanced techniques like amplicon-based next-generation sequencing, researchers have identified non-synonymous mutations within the GP(33-41) coding region in wildtype mice chronically infected with LCMV. nih.govnih.gov Notably, these mutations were absent in infected Rag2-deficient mice, which lack functional T and B cells, demonstrating that the mutations arise in response to CTL selection pressure. nih.govnih.gov Studies using P14 transgenic mice have further characterized how varying levels of GP(33-41)-specific T cell pressure drive the emergence of these viral variants. nih.gov Reverse genetics have been used to engineer viruses with these specific mutations, confirming that they prevent the activation and expansion of epitope-specific CD8+ T cells, thereby facilitating viral persistence. nih.govnih.gov
| CTL Specificity | Relative Abundance in Infected Cells | Protective Efficacy (Viral Clearance) | Reference |
|---|---|---|---|
| NP(396-404) | Less abundant | Higher | nih.gov |
| GP(33-41) | Most abundant | Lower | nih.gov |
| GP(276-286) | Intermediate | Lower | nih.gov |
Applications in Mouse Models for Genome Editing Studies in T Cells
The GP(33-41)/P14 mouse model system has become a powerful platform for in vivo genome editing studies of T cells. nih.gov The ability to isolate a large, homogeneous population of antigen-specific T cells is highly advantageous for genetic manipulation. biorxiv.orgnih.gov CRISPR-based genetic screens have been challenging in vivo due to the difficulty of generating sufficient numbers of edited, antigen-specific T cells. nih.gov However, recent advancements have enabled efficient editing in primary mouse T cells. nih.govmdpi.com For example, a technique known as peptide-assisted genome editing (PAGE) has been used to modify P14 CD8+ T cells in the context of a chronic LCMV infection model. nih.gov This approach allows for the study of T cell dysfunction and exhaustion by knocking out specific genes, such as those for inhibitory receptors. nih.gov Furthermore, combining in vitro models of T cell exhaustion using P14 cells with CRISPR/Cas9 screening has enabled the identification of novel transcription factors that regulate T cell differentiation and function during chronic disease. biorxiv.org
| Editing Technology | Biological Question | Model System | Outcome | Reference |
|---|---|---|---|---|
| Peptide-Assisted Genome Editing (PAGE) | Investigating T cell dysfunction during chronic infection. | Adoptive transfer of edited P14 T cells into mice infected with LCMV Clone 13. | Efficient in vivo gene knockout in antigen-specific CD8+ T cells, enabling the study of genes involved in T cell exhaustion. | nih.gov |
| CRISPR/Cas9 Screening | Identifying transcriptional regulators of T cell exhaustion. | In vitro model of T cell exhaustion using P14 cells co-cultured with peptide-pulsed dendritic cells. | Identification of the transcription factor BHLHE40 as a key regulator of the differentiation checkpoint between progenitor and terminally exhausted T cells. | biorxiv.org |
Structural Determinants of Gp 33 41 Antigenicity and Immunogenicity
Structure-Activity Relationship (SAR) Studies of GP(33-41) and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the GP(33-41) peptide sequence affect its biological activity, namely its antigenicity and immunogenicity. These studies involve systematically altering the peptide's structure and observing the resulting changes in its ability to bind to MHC and activate T-cells.
Impact of Single Amino Acid Substitutions (e.g., Cysteine to Methionine/Serine/Alanine (B10760859) at Position 41)
A key focus of SAR studies on GP(33-41) has been the substitution of the cysteine residue at position 41 (C41). The terminal cysteine has been shown to form peptide dimers, which can decrease the stability of the peptide in the MHC binding groove. nih.gov
One of the most studied substitutions is the replacement of cysteine with methionine at position 41 (KAVYNFATM), often referred to as GP(33-41M) or 41M. nih.gov This single amino acid change has been shown to increase the stability of the peptide-MHC complex. nih.gov This increased stability translates to a higher binding affinity for the MHC class I molecule. nih.gov
The substitution of cysteine with methionine has a direct impact on T-cell recognition and activation. Studies have shown that the 41M variant has a higher 2D affinity for the P14 T-cell receptor compared to the wild-type 41C (KAVYNFATC). nih.gov This enhanced affinity leads to a more potent T-cell response, as evidenced by increased cytokine production (IFNγ, IL-2, and TNFα) by both transgenic and polyclonal CD8+ T-cells upon stimulation with the 41M variant. nih.gov
Conformational Analysis and MHC Class I Stability
The conformation that GP(33-41) adopts when bound to the MHC class I molecule is crucial for its recognition by T-cell receptors. The stability of this peptide-MHC (pMHC) complex is a key determinant of the peptide's immunogenicity. As mentioned previously, the cysteine at position 41 of the wild-type peptide can lead to the formation of peptide dimers, which decreases the stability of the pMHC complex. nih.gov
The substitution of this cysteine with methionine (41M) results in a more stable complex. nih.gov This increased stability is a critical factor in the enhanced immunogenicity of the 41M analogue. The longer the pMHC complex remains on the cell surface, the higher the probability of it being recognized by a specific T-cell, leading to a more robust immune response.
Computational Modeling and Prediction of GP(33-41) Epitope Conformation
Computational modeling plays a significant role in predicting and understanding the three-dimensional structure of the GP(33-41) epitope when it is bound to the MHC class I molecule. These models are crucial for visualizing the interactions between the peptide and the MHC binding groove, as well as the exposed residues available for TCR recognition.
Molecular modeling has been used to delineate the negative structural elements at non-anchor positions that can weaken peptide-MHC interaction. nih.gov By comparing the sequences of strong binders versus non-binders, computational models can help predict which residues are detrimental to binding. nih.gov These predictions can then be validated experimentally by synthesizing peptides with specific mutations and assessing their MHC binding affinity. nih.gov
Furthermore, computational approaches can be used to analyze the conformational dynamics of the pMHC complex. Molecular dynamics simulations, for instance, can provide insights into the flexibility of the peptide within the MHC groove and how substitutions, such as the proline modification at position 3, can increase peptide rigidity, potentially facilitating TCR binding. unimi.it
Influence of Peptide Length on Antigenicity and T Cell Activation (e.g., 9-mer vs. 11-mer)
The length of the peptide presented by MHC class I molecules is typically between 8 and 11 amino acids. genaxxon.com The GP(33-41) epitope is a 9-mer (KAVYNFATC), which is considered an optimal length for binding to H-2Db. medchemexpress.commedchemexpress.com
However, longer versions of the epitope also exist and are naturally processed. For example, the 11-mer GP(33-43) (KAVYNFATCGI) is also recognized by the immune system. nih.gov Studies comparing the 9-mer (41C) and the 11-mer (41CGI) have revealed significant differences in their ability to activate T-cells.
The 9-mer GP(33-41) generally elicits a stronger T-cell response compared to the 11-mer GP(33-43). The 9-mer exhibits a higher 2D affinity for the P14 TCR. nih.gov This translates to more potent T-cell activation, with higher frequencies of Nur77 expression (an indicator of TCR signaling strength) and greater cytokine production by CD8+ T-cells stimulated with the 9-mer compared to the 11-mer. nih.gov This suggests that while both lengths can be presented, the shorter 9-mer is a more efficient and potent activator of the specific T-cell response.
Advanced Analytical and Characterization Techniques in Gp 33 41 Tfa Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Peptide Fractionation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in GP(33-41) research, serving two primary functions: the assessment of purity for synthetically produced peptides and the fractionation of naturally processed peptides from biological samples.
For synthetic peptides, reversed-phase HPLC (RP-HPLC) is routinely used to determine purity, with research-grade GP(33-41) typically required to be >95% pure. peptides.degenaxxon.com This ensures that immunological assays are conducted with a well-defined active agent, free from contaminants that could confound results.
In immunological studies, HPLC is critical for isolating and identifying naturally processed viral epitopes presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells. In one such approach, peptides are eluted from purified H-2Db molecules from LCMV-infected cells. rupress.orgnih.gov The complex mixture of eluted peptides is then separated by RP-HPLC, and individual fractions are collected. rupress.org Each fraction is subsequently tested for its ability to sensitize target cells for lysis by GP(33-41)-specific Cytotoxic T Lymphocytes (CTLs), thereby identifying the fractions containing the naturally processed GP(33-41) epitope. rupress.org This method was instrumental in confirming the identity and determining the relative abundance of GP(33-41) compared to other viral epitopes in infected cells. rupress.orgnih.gov
| Application | Methodology | Purpose | Reference |
|---|---|---|---|
| Purity Assessment | Reversed-Phase HPLC analysis of synthetic GP(33-41) peptide. | To confirm the purity of the synthetic peptide, typically achieving >95%, for use in immunological assays. | peptides.degenaxxon.com |
| Peptide Fractionation | Reversed-Phase HPLC separation of peptides eluted from H-2Db molecules of LCMV-infected cells. | To isolate naturally processed viral peptides for identification and quantification. | rupress.orgnih.gov |
Mass Spectrometry (MS) for Sequence Verification and Identification
Mass Spectrometry (MS) is an indispensable tool for the precise characterization of the GP(33-41) peptide. It is primarily used to verify the molecular weight of the synthetic peptide, confirming its correct sequence and composition. Often, MS is coupled with HPLC (HPLC-MS) to provide both purity and identity data in a single analysis. peptides.depeptides.de
Beyond simple verification, MS techniques are used in more complex structural studies. For instance, two-dimensional peptide mapping, a method that can involve MS, has been used to elucidate the relationship between the viral precursor glycopeptide (GP-C) and the final structural glycopeptides, GP-1 and GP-2, from which the GP(33-41) epitope is derived. capes.gov.br
Advanced applications have seen the coupling of Surface Plasmon Resonance (SPR) with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). bioradiations.com This combination allows for the kinetic analysis of peptide-MHC binding via SPR, followed by the direct identification of the binding partners from the sensor chip using MS, overcoming the inability of SPR alone to deliver specific molecular weights of the analytes being measured. bioradiations.com
| Technique | Application | Key Findings/Purpose | Reference |
|---|---|---|---|
| HPLC-MS | Identity Verification | Confirms the molecular weight and thus the correct sequence of synthetic GP(33-41) peptide. | peptides.depeptides.de |
| Peptide Mapping | Structural Analysis | Used to demonstrate that the precursor protein GP-C contains the peptides of both GP-1 and GP-2. | capes.gov.br |
| SPR-MALDI-TOF-MS | Advanced Binding Analysis | Allows for direct detection and identification of molecules captured on an SPR sensor chip, complementing kinetic data with mass verification. | bioradiations.com |
Flow Cytometry for Cellular Assays and T Cell Phenotyping
Flow cytometry is arguably the most critical and versatile technique for studying the cellular immune response to GP(33-41). It allows for multi-parameter analysis of individual cells, enabling researchers to dissect the frequency, phenotype, and function of GP(33-41)-specific T cells.
Key applications include:
Enumeration of Antigen-Specific T Cells : Using fluorescently labeled MHC class I tetramers or dimers folded with the GP(33-41) peptide (e.g., H-2Db/GP(33-41)), researchers can directly stain and quantify the population of CD8+ T cells that possess T Cell Receptors (TCRs) specific for this epitope. pnas.orgasm.orgnih.gov This technique is fundamental for tracking the expansion and contraction of the T cell response during an infection. pnas.orgnih.gov
T Cell Phenotyping : By using a panel of antibodies against various cell surface and intracellular markers, the differentiation state of GP(33-41)-specific T cells can be characterized. Common markers include CD44 (memory/effector), CD62L (naive/central memory), KLRG1 (short-lived effector cells), and TCF-1/TOX (progenitor exhausted/exhausted T cells). nih.govrupress.orgbiorxiv.org
Intracellular Cytokine Staining (ICS) : This assay measures the functional capability of T cells. After a brief ex vivo restimulation with the GP(33-41) peptide, cells are treated with agents like brefeldin A to block protein secretion. nih.govnih.gov They are then permeabilized and stained with antibodies against cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgfrontiersin.org This allows for the quantification of cytokine-producing cells within the GP(33-41)-specific population. embopress.org
Proliferation Assays : Dyes like carboxyfluorescein succinimidyl ester (CFSE) are used to track T cell proliferation. nih.gov As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which can be measured by flow cytometry. embopress.org
| Assay Type | Key Reagents/Markers | Purpose | Reference |
|---|---|---|---|
| Enumeration | H-2Db/GP(33-41) Tetramer/Dimer, Anti-CD8 | To directly count the number and frequency of GP(33-41)-specific CD8+ T cells. | pnas.orgasm.orgnih.gov |
| Phenotyping | Anti-CD44, Anti-CD62L, Anti-KLRG1, Anti-TCF-1, Anti-TOX | To characterize the differentiation and exhaustion status of T cells. | nih.govrupress.orgbiorxiv.org |
| Function (ICS) | GP(33-41) peptide, Brefeldin A, Anti-IFN-γ, Anti-TNF-α | To measure the frequency of T cells producing specific cytokines upon antigen recognition. | frontiersin.orgfrontiersin.orgembopress.org |
| Proliferation | CFSE dye, GP(33-41) peptide | To monitor the division of T cells in response to antigenic stimulation. | nih.govembopress.org |
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Detection in T Cell Activation Studies
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify soluble proteins, such as cytokines, secreted by T cells following activation with GP(33-41). In a typical experiment, immune cells (e.g., splenocytes or lung lymphocytes) are cultured in the presence or absence of the GP(33-41) peptide. nih.gov After a set incubation period, the culture supernatant is collected and analyzed by ELISA to measure the concentration of a specific cytokine.
This technique has been crucial in demonstrating how the local tissue environment can impact T cell function. For example, studies using ELISA have shown that while splenic CD8+ T cells produce high levels of IFN-γ after stimulation with GP(33-41), T cells isolated from the lungs of the same mice produce significantly less IFN-γ protein. nih.gov ELISAs have also been used to quantify the production of other key T cell cytokines, such as Interleukin-2 (IL-2), which is critical for T cell proliferation and survival. nih.govembopress.org
| Cytokine Measured | Cell Source | Stimulus | Key Finding | Reference |
|---|---|---|---|---|
| IFN-γ | Spleen and Lung Lymphocytes | GP(33-41) peptide | Pulmonary CD8+ T cells produce less IFN-γ protein compared to splenic CD8+ T cells upon stimulation. | nih.gov |
| IL-2 | P14 Transgenic T cells | GP(33-41) peptide | Used to quantify IL-2 production as a measure of T cell activation and function. | nih.govembopress.org |
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. bioradiations.com In the context of GP(33-41) research, SPR is employed to characterize the interaction between the peptide and the MHC molecule (H-2Db), as well as the binding of the peptide-MHC complex to the T cell receptor (TCR). nih.gov
In a typical SPR experiment, one molecule (the ligand, e.g., the MHC molecule) is immobilized on a sensor chip. researchgate.net A solution containing the other molecule (the analyte, e.g., the GP(33-41) peptide or a soluble TCR) is then flowed over the surface. youtube.com Binding is detected as a change in the refractive index at the sensor surface. bioradiations.com This allows for the calculation of key kinetic parameters:
Association rate constant (kon or ka) : The rate at which the molecules bind.
Dissociation rate constant (koff or kd) : The rate at which the complex decays.
Equilibrium dissociation constant (KD) : A measure of binding affinity, calculated as koff/kon. A lower KD value indicates higher affinity.
SPR studies have revealed that the peptide-MHC interaction is characterized by a moderate association rate and a very slow dissociation rate, which is consistent with the biological need for the peptide to remain on the cell surface long enough to be recognized by T cells. nih.gov Research comparing variants of the GP(33-41) peptide has used SPR to quantify differences in their binding affinity to the P14 TCR, with reported KD values ranging from approximately 2 µM to 45 µM depending on the specific peptide variant and experimental conditions. nih.gov
| Interaction | Parameter | Reported Value/Characteristic | Significance | Reference |
|---|---|---|---|---|
| Peptide/MHC-I | kass (kon) | ~5000-60000 M-1s-1 | Low to moderate association rate. | nih.gov |
| Peptide/MHC-I | kdis (koff) | ~10-4-10-6 s-1 | Very slow dissociation rate, ensuring stable presentation on the cell surface. | nih.gov |
| P14 TCR / GP(33-41) variants-MHC | KD | ~2-45 µM | Moderate affinity interaction typical of TCR-pMHC binding. | nih.gov |
Techniques for Monitoring Cell Lysis and Sensitization in In Vitro Assays
A primary function of GP(33-41)-specific CD8+ T cells is to recognize and kill infected cells. Various in vitro assays are used to quantify this cytotoxic activity, all of which rely on first "sensitizing" target cells by pulsing them with the GP(33-41) peptide.
Chromium Release Assay : This is a classic method for measuring cytotoxicity. researchgate.net Target cells (such as EL-4 or T2-Db) are first loaded with radioactive sodium chromate (B82759) (51Cr). rupress.orgnih.gov These labeled cells are then pulsed with various concentrations of the GP(33-41) peptide. nih.gov When cytotoxic T lymphocytes (CTLs) recognize the peptide-MHC complex on the target cells, they induce lysis, causing the release of 51Cr into the culture supernatant. rupress.org The amount of radioactivity in the supernatant is proportional to the degree of cell lysis. researchgate.net Studies have used this method to determine the effective dose (ED50) for sensitization, with GP(33-41) sensitizing MC57 and T2-Db cells for lysis with ED50 values of 0.9 nM and 2.5 nM, respectively. medchemexpress.cn
CFSE-Based Cytotoxicity Assays : As an alternative to radioactivity, cell dyes can be used. In one in vivo variation, different populations of target splenocytes are labeled with high and low concentrations of CFSE. asm.org One population is pulsed with the GP(33-41) peptide, while the other is pulsed with an irrelevant peptide or no peptide. asm.org The two populations are mixed and injected into a host animal. After a period of time, splenocytes from the host are analyzed by flow cytometry. The specific killing of the GP(33-41)-pulsed population is measured by its reduced ratio relative to the control population. asm.org
Cell Counting Assays : A more direct method involves co-culturing GP(33-41) pulsed target cells (e.g., B16 melanoma cells) with effector T cells. nih.gov After incubation, the lymphocytes are washed away, and the remaining adherent target cells are counted, often using a viability assay like CCK-8. A reduction in the number of target cells compared to controls indicates CTL-mediated killing. nih.gov
| Assay Method | Principle | Sensitization | Readout | Reference |
|---|---|---|---|---|
| Chromium (51Cr) Release Assay | Measurement of radioactive 51Cr released from lysed target cells. | Target cells (e.g., T2-Db, EL-4) are pulsed with GP(33-41) peptide. | Percent specific lysis, calculated from radioactivity in the supernatant. | rupress.orgnih.govresearchgate.net |
| CFSE-Based Assay (in vivo) | Flow cytometric tracking of dye-labeled target cell populations. | Target cells are labeled with CFSE and pulsed with GP(33-41) peptide. | Specific disappearance of the GP(33-41)-pulsed cell population. | asm.org |
| Cell Counting Assay | Direct counting of remaining viable target cells after co-culture with CTLs. | Target cells (e.g., B16) are pulsed with GP(33-41) peptide. | Number/viability of remaining target cells. | nih.gov |
Future Research Trajectories and Methodological Innovations for Gp 33 41 Tfa
Development of Novel Analogues with Modulated Immunological Activity
A significant future direction lies in the rational design and synthesis of novel analogues of the GP(33-41) peptide. The goal is to create variants with fine-tuned immunological activities—either enhancing or diminishing T-cell responses. This involves creating altered peptide ligands (APLs) by substituting specific amino acid residues. For instance, substituting the C-terminal cysteine with methionine in the GP(33-41) sequence (KAVYNFATM) has been shown to increase stability and alter T-cell receptor (TCR) recognition kinetics. nih.gov
Future research will likely focus on:
Systematic Amino Acid Scanning: Replacing each amino acid in the KAVYNFATC sequence with other natural or non-natural amino acids to map the contribution of each residue to TCR binding and T-cell activation.
Peptidomimetics: Designing non-peptide analogues that mimic the structure and function of GP(33-41) but possess improved stability, bioavailability, or altered immunological properties.
Agonist and Antagonist Peptides: Developing analogues that can act as super-agonists to elicit stronger T-cell responses for vaccine development, or as antagonists that bind to the TCR without activating the T-cell, which could be valuable in autoimmune contexts where cross-reactivity with self-peptides is an issue.
These efforts could be guided by biophysical techniques that measure the kinetics and affinity of TCR-peptide-MHC interactions in two dimensions, revealing subtle but significant differences between closely related peptide variants. nih.gov The development of such analogues could provide powerful tools for immunotherapy, allowing for precise modulation of immune responses. nih.govnih.gov
Table 1: Potential Strategies for GP(33-41) Analogue Development
| Strategy | Objective | Example Application |
|---|---|---|
| Altered Peptide Ligands (APLs) | Modulate TCR affinity and T-cell activation | Creating super-agonists for enhanced vaccine efficacy or partial agonists for fine-tuning immune responses. |
| Peptidomimetics | Improve stability and bioavailability | Developing orally available compounds for immunomodulatory therapies. |
| Cyclized Peptides | Constrain peptide conformation | Increase binding affinity to MHC molecules and enhance T-cell recognition. |
| Glycosylated Peptides | Modify peptide-MHC complex presentation | Investigate the role of post-translational modifications on immunogenicity. |
Integration with Advanced Imaging Techniques for Real-Time Cellular Interactions
Understanding the dynamic interplay between a T-cell and an antigen-presenting cell (APC) displaying the GP(33-41) peptide is crucial. Advances in imaging and proximity-labeling techniques are set to provide unprecedented insights into these real-time interactions.
Future research will leverage technologies such as:
FucoID and LIPSTIC: These are intercellular proximity labeling techniques that can identify and quantify direct cell-cell interactions. researchgate.netbiorxiv.org By engineering APCs to express a fucosyltransferase or T-cells to express CD40L-Sortase A, researchers can specifically label interacting partners in vivo. This would allow for the isolation and downstream analysis (e.g., RNA-seq) of T-cells that have physically engaged with APCs presenting GP(33-41). researchgate.netbiorxiv.org
Intravital Two-Photon Microscopy: This high-resolution imaging technique allows for the visualization of cellular dynamics within the living tissues of an animal. It can be used to track the migration, dwell time, and signaling events of GP(33-41)-specific T-cells as they interact with APCs in lymph nodes or sites of infection.
Biosensors: The development of fluorescent biosensors that can be expressed in T-cells to report on TCR signaling, calcium influx, or cytoskeletal rearrangement in real-time upon encountering the GP(33-41)-MHC complex.
These methods will move beyond static snapshots of immune responses and provide a dynamic understanding of how, where, and for how long T-cells engage with their targets, and what the immediate transcriptional consequences of such interactions are. biorxiv.org
Exploration of GP(33-41) in Broader Immunological Contexts Beyond LCMV
While GP(33-41) is intrinsically linked to LCMV, its utility as a model epitope allows for its exploration in a variety of other immunological scenarios. This involves decoupling the epitope from its native viral context to probe fundamental aspects of T-cell responses.
Future research trajectories include:
Recombinant Pathogen Models: The GP(33-41) epitope has been expressed in other pathogens, such as Murine Cytomegalovirus (MCMV) and Listeria monocytogenes. elifesciences.org This allows researchers to study how the inflammatory milieu and the nature of the pathogen instruct the requirements for T-cell activation and memory formation for the exact same epitope. elifesciences.org
Cancer Immunotherapy Models: Incorporating the GP(33-41) epitope into tumor cell lines or cancer vaccines (e.g., synthetic long peptides) serves as a powerful tool. elifesciences.org It provides a known, high-affinity target to track the efficacy of cancer immunotherapies and to study mechanisms of tumor-induced T-cell exhaustion in a controlled manner. researchgate.net
Autoimmunity Research: Given the phenomena of molecular mimicry and bystander activation, GP(33-41) can be used in models where a viral infection triggers autoimmunity. nih.gov Studying responses to this defined epitope can help delineate the mechanisms by which a foreign antigen can lead to the breakdown of self-tolerance. nih.gov
By using GP(33-41) as a constant, researchers can investigate how different disease contexts variably shape the resulting immune response, from protective immunity to immunopathology.
Advances in High-Throughput Screening Methodologies for Epitope Discovery and Validation
The principles learned from studying GP(33-41) can be applied to the discovery of new T-cell epitopes from various pathogens, tumors, or autoantigens. Methodological advances are making this process faster and more efficient.
Future innovations will focus on:
MHC-Peptide Exchange Technologies: These platforms enable the rapid, parallel production of thousands of different peptide-MHC complexes. dtu.dk This allows for the high-throughput screening of entire pathogen or tumor proteomes to identify new epitopes that bind to specific MHC alleles. dtu.dk
Advanced ELISpot and ICS Assays: Miniaturization of T-cell assays into 384- and 1536-well formats, combined with automation, allows for the screening of large peptide libraries using limited patient samples. nih.gov
T-Scan Platforms: These are T-cell-based, high-throughput screening approaches that use genome-wide libraries to identify the specific targets of TCRs with unknown specificity. creative-biolabs.com This is crucial for identifying neoantigens in cancer or novel epitopes from emerging viruses. creative-biolabs.comjohnshopkins.edu
Peptide Microarrays: High-density peptide microarrays can be used to screen for antibody binding against tens of thousands of peptides simultaneously, which is valuable for identifying B-cell epitopes, a complementary aspect of the adaptive immune response. pepperprint.com
These high-throughput methods will accelerate the identification of immunologically relevant epitopes, which is a critical first step in designing new vaccines and immunotherapies. nih.gov
Refinements in Computational Modeling and Artificial Intelligence Applications for Peptide Design
Computational approaches are becoming indispensable for predicting and designing immunogenic peptides. Artificial intelligence (AI) and machine learning (ML) are at the forefront of this revolution.
Future refinements will include:
Improved Immunogenicity Prediction: Current AI/ML models primarily use peptide sequences to predict MHC binding. oup.com Future models will increasingly incorporate structural and dynamic data from molecular dynamics simulations to predict not just binding, but the likelihood of a peptide-MHC complex to induce a T-cell response (immunogenicity). oup.com
De Novo Peptide Design: Generative AI models, such as those using graph neural networks and diffusion models, are being developed to design entirely new peptides with desired properties. google.com This could be used to create novel peptides that bind with high affinity to specific MHC alleles or that act as potent T-cell agonists.
Personalized Immunotherapy: AI can process vast amounts of data, including a patient's MHC genotype and tumor mutations, to predict and prioritize neoantigens for personalized cancer vaccines. nih.govyoutube.com Computational tools can help reengineer therapeutic proteins to reduce their immunogenic potential by identifying and removing T-cell epitopes. youtube.com
These computational tools will significantly reduce the time and cost associated with peptide-based research, enabling the rapid design and optimization of peptides like GP(33-41) and the discovery of new epitopes for therapeutic purposes. nih.govresearchgate.net
Q & A
Q. What is the structural and functional basis of GP(33-41) (Tfa) in immune response studies?
GP(33-41) (Tfa) is a 9-amino-acid peptide derived from the lymphocytic choriomeningitis virus (LCMV) GP1 epitope. Its sequence (KAVYNFATC) is restricted by MHC class I H-2Db molecules and presented to cytotoxic T lymphocytes (CTLs) . Functionally, it upregulates H-2Db expression on RMA-S (Db Kb) cells with an SC50 of 344 nM, making it a critical tool for studying T cell receptor (TCR)-pMHC interactions .
Q. How is GP(33-41) (Tfa) typically administered in T cell activation assays?
The peptide is commonly used at concentrations around 10 µM in vitro. For example, in studies involving P14 TCR-transgenic mice, GP(33-41) (Tfa) acts as a potent CD8+ T cell agonist, inducing activation via TCR recognition . Flow cytometry with MHC-I tetramers (e.g., GP(33-41)-H-2Db complexes) is employed to quantify epitope-specific T cell populations .
Q. What quality control parameters are essential for experimental reproducibility?
Ensure peptide purity (>98% via HPLC), correct storage (-20°C for lyophilized powder; -80°C for solutions), and validation of biological activity (e.g., ED50 values for cell lysis assays: 0.9 nM in MC57 cells and 2.5 nM in T2-Db cells) .
Advanced Research Questions
Q. How do proteasomal activities and TLR ligation influence GP(33-41) antigen presentation?
Combined TLR ligation alters innate immune effectors like proteasomal processing and nitric oxide (NO) production, which directly impact the presentation of GP(33-41) and other subdominant epitopes (e.g., GP(276-286)). This modulation can skew adaptive immune responses, as shown in LCMV infection models .
Q. What experimental strategies resolve contradictions in CD4+ vs. CD8+ T cell priming using GP(33-41)?
While linkage of GP(33-41) to the invariant chain (Ii) in DNA vaccines enhances CD8+ T cell priming (including subdominant epitopes), it fails to activate CD4+ T cells. This discrepancy necessitates dual approaches: combining Ii-linked constructs with adjuvant-free formulations for CD8+ focus and separate CD4+ epitope delivery systems .
Q. How does PSGL-1 deficiency alter GP(33-41)-specific T cell metabolism and exhaustion?
In PSGL-1-/- mice, GP(33-41)-specific CD8+ T cells exhibit reduced TCF-1 (a progenitor-exhaustion marker) and increased TOX (terminal exhaustion marker), coupled with enhanced metabolic activity. Single-cell RNA sequencing reveals these changes are driven by early TCR signaling modifications, impacting antitumor responses in B16-OVA models .
Q. What methodologies quantify TCR-pMHC binding kinetics for GP(33-41)?
Surface plasmon resonance (SPR) and tetramer dissociation assays are used to measure TCR-pMHC binding affinity. For GP(33-41), the P14 TCR exhibits rapid on-off kinetics (kon ~1.5 × 10⁴ M⁻¹s⁻¹; koff ~0.1 s⁻¹), correlating with strong T cell activation despite low overall affinity .
Q. How do subdominant epitopes like GP(33-41) affect vaccine design against viral escape variants?
Subdominant epitopes reduce viral escape pressure. In LCMV challenge studies, vaccines incorporating GP(33-41) and other subdominant epitopes (e.g., GP(92-101)) via DNA-IiGP constructs confer broader protection by diversifying T cell responses. This strategy requires epitope mapping and MHC restriction analysis to optimize coverage .
Methodological Best Practices
- Data Interpretation : Use SC50/ED50 values to compare peptide potency across cell lines (e.g., RMA-S vs. MC57) and contextualize results with proteasomal activity assays .
- Experimental Controls : Include H-2Db-negative cell lines and irrelevant peptides (e.g., NP(396-404)) to validate epitope specificity in flow cytometry .
- Ethical Compliance : Adhere to guidelines for animal studies (e.g., LCMV infection protocols) and data transparency per DFG/FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
